molecular formula C12H14O3 B1459191 4-(2-methoxyphenyl)-3-methylbut-2-enoic acid CAS No. 1216328-65-2

4-(2-methoxyphenyl)-3-methylbut-2-enoic acid

Cat. No. B1459191
M. Wt: 206.24 g/mol
InChI Key: DXFINYUXSFQEHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of methyl 2′-methoxy-2-methylbiphenyl-4-carboxylate involves the reaction of the compound with an aqueous solution of sodium hydroxide in ethanol.


Molecular Structure Analysis

The molecular structure of a compound is determined by its molecular formula and the arrangement of atoms. For example, the molecular formula of 2-Propenoic acid is C11H12O3 , and its structure includes a benzene ring substituted with a propenyl group .


Chemical Reactions Analysis

The chemical reactions involving related compounds like 4-Methoxyphenylboronic acid include Suzuki-Miyaura cross-coupling reactions, Pd-catalyzed direct arylation, and palladium-catalyzed arylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure and composition. For instance, 4-Fluoro-2-methoxyphenylboronic acid is a crystalline powder with a melting point range of 133.9 - 137.9 °C .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : Synthesis of secondary amines .
    • Method : The molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N, N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via Schiff bases reduction route . The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .
    • Results : The reported compounds are important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate .
  • Scientific Field: Pharmaceutical Chemistry

    • Application : Used as a pharmaceutical intermediate .
    • Method : 2-Methoxyphenylacetic acid is soluble in water, methanol, ether, ethanol, and acetone . It is stable under recommended storage conditions .
    • Results : This compound is used as an intermediate in the synthesis of various pharmaceutical products .
  • Scientific Field: Medicinal Chemistry

    • Application : Biological activities of eugenol derivatives .
    • Method : Eugenol (4-allyl-2-methoxyphenol) is a volatile phenolic bioactive compound derived from a natural resource . It has been identified in several aromatic plants . The 4-allyl-2-methoxyphenol has a simple structure, which presents three active sites: hydroxyl, allylic, and aromatic groups .
    • Results : Eugenol has shown to display a wide range of biological activities as antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic . It has been extensively used in cosmetics, in food processing industry, and also as a starting material for total synthesis of several natural products .
  • Scientific Field: Organic Synthesis

    • Application : Synthesis of 4-(2-Methoxyphenyl)-3-methylbenzoic acid.
    • Method : The synthesis of this compound involves the reaction of methyl 2′-methoxy-2-methylbiphenyl-4-carboxylate in ethanol, followed by the addition of an aqueous solution of sodium hydroxide. The reaction mixture is stirred at 60° C. for one hour.
    • Results : The reaction mixture is concentrated under vacuum to give an orange solid. This compound can be used as a starting material for the synthesis of other organic compounds.
  • Scientific Field: Organic Chemistry

    • Application : Suzuki-Miyaura cross-coupling reactions .
    • Method : 4-Methoxyphenylboronic acid is used as a reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross coupling .
    • Results : This method is used to synthesize biaryl compounds, which are common motifs in organic chemistry .
  • Scientific Field: Medicinal Chemistry

    • Application : Synthesis of novel drugs .
    • Method : The 4-allyl-2-methoxyphenol has a simple structure, which presents three active sites: hydroxyl, allylic, and aromatic groups . Thus, the chemistry of this natural component emphasizes its potential impact in the synthesis of novel drugs .
    • Results : Compounds that can be useful for human resources are synthesized .

Safety And Hazards

Safety data sheets provide information about the hazards of a compound and the necessary precautions. For example, 4-Fluoro-2-methoxyphenylboronic acid is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

4-(2-methoxyphenyl)-3-methylbut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9(8-12(13)14)7-10-5-3-4-6-11(10)15-2/h3-6,8H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFINYUXSFQEHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)CC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 72154005

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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